molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6

2,7-Diazaspiro[4.5]decan-1-one

Cat. No. B1344770
M. Wt: 154.21 g/mol
InChI Key: KIMWNWBXVWTJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.5]decan-1-one is an organic compound with the molecular formula C8H14N2O . It has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .


Molecular Structure Analysis

The molecular structure of 2,7-Diazaspiro[4.5]decan-1-one consists of a spirocyclic system, which is a molecular system or compound containing one or more atoms that form the junction of two rings . The molecule has three hydrogen bond acceptors and two hydrogen bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Diazaspiro[4.5]decan-1-one are not available, it’s known that spirocyclic compounds like this can undergo a variety of chemical reactions, including but not limited to, electrophilic and nucleophilic substitutions, additions, eliminations, and rearrangements .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .

Scientific Research Applications

T-Type Calcium Channel Antagonists

One of the significant applications of derivatives of 2,7-Diazaspiro[4.5]decan-1-one is in the design and synthesis of T-type calcium channel antagonists. These compounds are identified for their potential in treating conditions related to the modulation of calcium channels, such as hypertension and certain types of cancer. A study demonstrated that appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could effectively approximate a pharmacophore model for T-type calcium channel inhibition, showing potent inhibitory activity with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).

Neuroprotective Effects and Memory Enhancement

Another application involves the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which have shown potential in inhibiting neural calcium uptake, providing protection against brain edema, and enhancing memory and learning capabilities. These compounds have demonstrated outstanding protection against triethyltin chloride-induced brain edema in rats and exhibited remarkable protecting/restoring activity in various tests for learning and memory deficits elicited by different agents (Tóth et al., 1997).

Antihypertensive Activity

The synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents. These studies have led to the discovery of compounds with significant activity in lowering blood pressure in models of hypertension, providing insights into the development of new treatments for this condition (Caroon et al., 1981).

Inhibitors for Prolyl Hydroxylase Domain-containing Protein 2 (PHD2)

Derivatives of 2,7-Diazaspiro[4.5]decan-1-one have been identified as potent and orally bioavailable inhibitors of PHD2, an enzyme involved in the hypoxic response pathway. Novel interactions between the inhibitors and PHD2 have been elucidated through crystal structure analysis, providing a basis for the development of new therapeutic agents targeting diseases related to hypoxia and angiogenesis (Deng et al., 2013).

Chemokine Receptor CCR4 Antagonists

Some 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized as potent CCR4 antagonists, showing high affinity and activity in binding assays and functional assays. These compounds also demonstrated the ability to induce endocytosis of CCR4, a feature that could be beneficial in the development of therapies for diseases where CCR4 plays a key role (Shukla et al., 2016).

properties

IUPAC Name

2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWNWBXVWTJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630910
Record name 2,7-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazaspiro[4.5]decan-1-one

CAS RN

887118-43-6
Record name 2,7-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1.0 mL, 0.013 mol) was added to a solution of 1-tert-butyl 3-ethyl 3-[2-(tritylamino)ethyl]piperidine-1,3-dicarboxylate (0.10 g, 0.00018 mol) in methylene chloride (1.0 mL, 0.016 mol) and the mixture was stirred for 1 h at rt to remove the Boc and trityl groups. Then the solvent was removed under vacuum and to the resultant residue was added 1,4-dioxane (3.0 mL, 0.038 mol) followed by N,N-diisopropylethylamine (0.13 mL, 0.00074 mol) and the resultant mixture was stirred at 150° C. (microwave) for 1 h. The solvent from the mixture was removed under vacuum and the crude product was used in the next step without further purification. LC-MS: 155.2 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-tert-butyl 3-ethyl 3-[2-(tritylamino)ethyl]piperidine-1,3-dicarboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 2
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 3
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 4
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 5
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 6
2,7-Diazaspiro[4.5]decan-1-one

Citations

For This Compound
3
Citations
M Gupta, A Kumar, C Prasun, MS Nair… - Journal of …, 2023 - Taylor & Francis
Inhibition of acetylcholinesterase (AChE) has been widely explored to develop novel molecules for management of Alzheimer's disease. In past research finding reported molecule 3-(4-…
Number of citations: 2 www.tandfonline.com
S Kumar, PD Thornton, C Santini - ACS Combinatorial Science, 2013 - ACS Publications
The synthesis of a 162-member compound library derived from a single precursor via a multistage divergence strategy is described. Divergence is sequentially introduced in three ways: …
Number of citations: 8 pubs.acs.org
X Su, N Vicker, BVL Potter - Progress in medicinal chemistry, 2008 - Elsevier
Publisher Summary The 11β-hydroxysteroid dehydrogenase isozymes (11β-HSDs) are members of the short-chain dehydrogenase/reductase (SDR) family, a functionally …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.